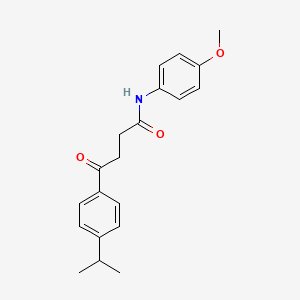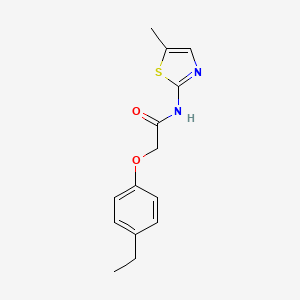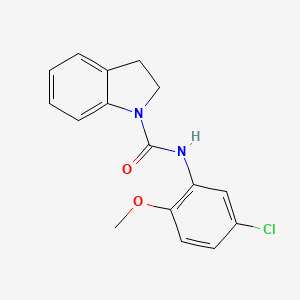
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide, also known as IPPB, is a synthetic compound that belongs to the family of N-aryl substituted β-lactams. IPPB has been extensively studied for its potential applications in scientific research due to its unique chemical properties and biological effects.
Mécanisme D'action
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide exerts its inhibitory effect on cysteine proteases by irreversibly binding to the active site of the enzyme, thus preventing the substrate from binding and the catalytic reaction from occurring. The binding of this compound to the active site of the enzyme is facilitated by the presence of a thiol group in the enzyme's active site, which reacts with the β-lactam ring of this compound to form a covalent bond.
Biochemical and Physiological Effects
In addition to its inhibitory effect on cysteine proteases, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the proliferation and migration of cancer cells by suppressing the expression of various oncogenes and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has several advantages for lab experiments, including its high potency and specificity for cysteine proteases, its ability to irreversibly bind to the enzyme's active site, and its relatively low toxicity. However, this compound also has some limitations, such as its poor solubility in aqueous solutions, its susceptibility to hydrolysis and degradation, and its potential for off-target effects on other enzymes and proteins.
Orientations Futures
For 4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide research may include the development of more potent and selective inhibitors of cysteine proteases, the optimization of the synthesis method and purification techniques, the evaluation of the pharmacokinetics and pharmacodynamics of this compound in vivo, and the investigation of the molecular mechanisms underlying this compound's biological effects.
Conclusion
In summary, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent inhibitor of cysteine proteases, with potential applications in cancer therapy, inflammation, and neurodegenerative diseases. Further research and development of this compound may lead to the discovery of new drugs and therapies for various diseases and conditions.
Méthodes De Synthèse
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide can be synthesized through a multistep process that involves the reaction of 4-isopropylbenzaldehyde with 4-methoxyphenylacetic acid to form an intermediate product. This intermediate product is then subjected to a condensation reaction with chloroacetyl chloride in the presence of triethylamine to yield this compound. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-(4-isopropylphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has been widely used in scientific research as a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various physiological and pathological processes. This compound has been shown to inhibit the activity of cathepsin B, a cysteine protease that is involved in cancer progression, inflammation, and neurodegenerative diseases. This compound has also been shown to inhibit the activity of other cysteine proteases, such as cathepsin L and S, and papain.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-oxo-4-(4-propan-2-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14(2)15-4-6-16(7-5-15)19(22)12-13-20(23)21-17-8-10-18(24-3)11-9-17/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKIVBTMZENNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5847644.png)
![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5847647.png)
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)


![N'-[2-(2,6-dimethylphenoxy)acetyl]isonicotinohydrazide](/img/structure/B5847680.png)
![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)


![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
